N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide
Description
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a hydroxypropyl group and a cyclobutylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(22)13-20-9-11-21(12-10-20)18(23)19-17-7-5-16(6-8-17)15-3-2-4-15/h5-8,14-15,22H,2-4,9-13H2,1H3,(H,19,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOFJFPLGJIGM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an epoxide or a halohydrin.
Attachment of the Cyclobutylphenyl Group: The cyclobutylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a cyclobutylphenyl halide and a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve strong acids or bases, and catalysts like iron(III) chloride (FeCl₃) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions, enzyme inhibition, or as a probe in biochemical assays. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to therapeutic effects or changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxyethyl]piperazine-1-carboxamide
- N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxybutyl]piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide may exhibit unique properties due to the specific length and branching of the hydroxypropyl group. This can influence its binding affinity, selectivity, and overall biological activity, making it a distinct candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
